4-(Trifluoromethoxy)cyclohexanol

Lipophilicity Physicochemical Properties Drug Design

4-(Trifluoromethoxy)cyclohexanol (CAS 2231672-89-0) is a fluorinated cyclohexanol derivative characterized by a trifluoromethoxy (-OCF3) group at the 4-position. This aliphatic, homomonocyclic compound (C7H11F3O2, MW 184.16 g/mol) serves as a crucial synthetic building block in pharmaceutical and agrochemical research.

Molecular Formula C7H11F3O2
Molecular Weight 184.16 g/mol
Cat. No. B8098900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethoxy)cyclohexanol
Molecular FormulaC7H11F3O2
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESC1CC(CCC1O)OC(F)(F)F
InChIInChI=1S/C7H11F3O2/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6,11H,1-4H2
InChIKeyFYOWVOQPKURVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethoxy)cyclohexanol (CAS 2231672-89-0): A Strategic Fluorinated Building Block for Medicinal Chemistry and Material Sciences


4-(Trifluoromethoxy)cyclohexanol (CAS 2231672-89-0) is a fluorinated cyclohexanol derivative characterized by a trifluoromethoxy (-OCF3) group at the 4-position [1]. This aliphatic, homomonocyclic compound (C7H11F3O2, MW 184.16 g/mol) serves as a crucial synthetic building block in pharmaceutical and agrochemical research [2]. Its core value stems from the unique physicochemical properties imparted by the OCF3 substituent, which include enhanced lipophilicity (computed XLogP3 of 1.9) and a distinct electronic profile compared to non-fluorinated or trifluoromethyl analogs [1]. The cyclohexanol scaffold provides a rigid, three-dimensional framework that facilitates selective molecular interactions and allows for further functionalization via its hydroxyl group [2].

Why 4-(Trifluoromethoxy)cyclohexanol Cannot Be Replaced by Common Methoxy or Trifluoromethyl Analogs


Simple substitution of 4-(trifluoromethoxy)cyclohexanol with its 4-methoxy or 4-(trifluoromethyl) analogs is not viable for many research applications due to significant, quantifiable differences in physicochemical and biological properties [1]. While the methoxy analog offers a basic ether, the trifluoromethoxy group introduces a unique combination of high electronegativity, lipophilicity, and metabolic profile [2]. Specifically, the OCF3 group increases lipophilicity (ΔlogP ≈ +1.0 vs. methoxy) and alters microsomal stability compared to both CF3 and CH3O analogs [1]. Furthermore, in biological contexts, the OCF3 group has been shown to be the preferred substituent for achieving maximal potency in certain enzyme inhibition assays, whereas analogs with different para-substituents or aliphatic linkers result in substantial or complete loss of activity . The evidence below provides a quantitative basis for selecting this specific building block over its closest in-class alternatives.

Quantitative Evidence Guide: Differentiating 4-(Trifluoromethoxy)cyclohexanol for Scientific Selection


Evidence Item 1: Superior Lipophilicity vs. 4-Methoxycyclohexanol

The trifluoromethoxy group significantly enhances lipophilicity compared to a methoxy group. A class-level comparison of aliphatic derivatives shows that CF3O-containing compounds have higher lipophilicity than their CH3O analogs [1]. This is further substantiated by a cross-study comparison of the computed XLogP3 values for 4-(trifluoromethoxy)cyclohexanol and 4-methoxycyclohexanol, demonstrating a substantial increase [2].

Lipophilicity Physicochemical Properties Drug Design

Evidence Item 2: Distinct Metabolic Stability Profile vs. CF3 and CH3O Analogs

The presence of the trifluoromethoxy group has a distinct and predictable impact on metabolic stability. In a class-level study of aliphatic derivatives, microsomal stability assays indicated that the CF3O group typically decreases metabolic stability compared to both CH3O- and CF3-substituted counterparts [1]. This trend was observed consistently, with the exception of the N-alkoxy(sulfon)amide series [1]. This characteristic must be factored into a medicinal chemistry optimization strategy, as it differs from the often stability-enhancing CF3 group.

Metabolic Stability Microsomal Clearance ADME

Evidence Item 3: Validated as Preferred Pharmacophore for Enzyme Inhibition Potency

In a systematic SAR study on t-TUCB derivatives, the 4-trifluoromethoxy substituent was identified as the optimal group for dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The potency on both enzymes increased with the size and hydrophobicity of the para-position substituent, culminating in the 4-trifluoromethoxy analog being the most potent . Crucially, substituting the cyclohexane linker for a different aliphatic group (adamantane) resulted in a complete loss of activity against FAAH, underscoring the specificity of the 4-trifluoromethoxyphenyl-cyclohexyl motif .

Enzyme Inhibition FAAH Structure-Activity Relationship

Evidence Item 4: Comparable Lipophilicity but Distinct PSA vs. 4-(Trifluoromethyl)cyclohexanol

While the OCF3 and CF3 groups confer similar lipophilicity to the cyclohexanol scaffold, they result in significantly different topological polar surface area (tPSA) values [1]. A cross-study comparison shows that 4-(trifluoromethoxy)cyclohexanol has a tPSA of 29.5 Ų [1], whereas its CF3 analog has a lower tPSA of 20.2 Ų . The computed logP values are comparable (1.9 for OCF3 [1] vs. 2.1-2.4 for CF3 ), but the 50% larger PSA for the OCF3 derivative introduces a crucial difference in molecular recognition and solubility.

Lipophilicity Polar Surface Area Physicochemical Properties

Application Scenarios for 4-(Trifluoromethoxy)cyclohexanol Based on Quantifiable Differentiation


Medicinal Chemistry: Optimizing Lead Compounds for Enhanced Membrane Permeability

As demonstrated by its XLogP3 of 1.9 [1], which is approximately 1.0-1.2 log units higher than its methoxy analog [2], 4-(trifluoromethoxy)cyclohexanol is an ideal building block for medicinal chemistry programs seeking to improve the membrane permeability and oral bioavailability of lead candidates. Its use is indicated when a series requires increased lipophilicity without resorting to a CF3 group, which would impart a different metabolic stability and PSA profile .

Pharmacophore Development: Building Potent Enzyme Inhibitors with a Validated Motif

This compound is a strategic choice for constructing libraries or specific analogs for targets like FAAH and sEH. Direct SAR evidence shows that the 4-trifluoromethoxyphenyl-cyclohexyl motif yields superior inhibitory potency compared to other para-substituted analogs and is highly sensitive to linker modifications [1]. 4-(Trifluoromethoxy)cyclohexanol serves as a direct precursor for functionalizing this validated pharmacophore element.

ADME Fine-Tuning: Probing the Effects of OCF3 on Metabolic Clearance

For projects where the goal is to either increase clearance (e.g., to mitigate toxicity) or to explore specific structure-metabolism relationships, 4-(trifluoromethoxy)cyclohexanol is the essential tool. Class-level evidence confirms that the aliphatic OCF3 group consistently decreases microsomal stability relative to its CF3 and CH3O counterparts, except in the N-alkoxy(sulfon)amide series [1]. This allows researchers to make predictable adjustments to the metabolic profile of their compounds.

Physicochemical Property Exploration: Decoupling Lipophilicity from Polar Surface Area

Researchers can leverage the distinct properties of 4-(trifluoromethoxy)cyclohexanol to fine-tune molecular recognition. While its lipophilicity is nearly identical to the 4-CF3 analog (XLogP3 of 1.9 vs. 2.4, respectively) [1][2], its tPSA is 50% larger (29.5 Ų vs. 20.2 Ų) [1][2]. This difference provides a unique design handle for modulating hydrogen-bonding capacity and solubility independently of passive diffusion, a valuable option not available with the more common CF3 group.

Quote Request

Request a Quote for 4-(Trifluoromethoxy)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.